
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine
Overview
Description
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a methanesulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine typically involves the reaction of cyclopropylamine with 4-methanesulfonylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Cancer Treatment
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine has been identified as a promising candidate for cancer therapy. Research indicates that compounds with similar structures can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme associated with cancer cell metabolism and survival. Inhibiting NAMPT may lead to reduced viability of cancer cells in various types of tumors, including leukemia, lymphoma, and solid tumors .
1.2 Inflammatory Diseases
The compound has potential applications in treating inflammatory diseases due to its ability to modulate cellular responses. By inhibiting NAMPT, it may also affect the inflammatory pathways, providing therapeutic benefits in conditions such as rheumatoid arthritis and sepsis .
1.3 Neurological Disorders
This compound may serve as a histamine-3 (H3) receptor ligand. H3 receptors are involved in regulating neurotransmitter release in the central nervous system, suggesting that this compound could be utilized for cognitive enhancement or neuroprotection . Its application in treating cognitive disorders or enhancing memory is a promising area of research.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by forming hydrogen bonds and other interactions with the active site residues .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)phenylacetic acid
- 6-Substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones
- N-Cyclopropyl-6-(4-methanesulfonyl-phenyl)-N-piperidine-4-yl-nicotinamide
Uniqueness
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with enhanced biological activities and improved pharmacokinetic profiles .
Biological Activity
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its cyclopropyl group attached to a phenyl ring with a methanesulfonyl substituent. Its chemical structure facilitates various synthetic modifications, allowing the exploration of different derivatives with potentially enhanced biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes involved in inflammation and cancer progression by forming hydrogen bonds and other interactions with active site residues.
Antimicrobial Activity
Research indicates that some derivatives of this compound exhibit effectiveness against various bacterial strains. These compounds have shown promising results in preliminary assays against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Properties
This compound has been investigated for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways related to cancer progression .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various cyclopropyl derivatives, including this compound. The results indicated significant antibacterial activity against resistant strains, highlighting its potential as a lead compound for drug development.
- Anticancer Activity Assessment : In vitro studies demonstrated that this compound could reduce cell viability in several cancer cell lines, including breast and lung cancer models. The compound's mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways .
- Structure-Activity Relationship (SAR) Studies : SAR studies have revealed that modifications to the methanesulfonamide group can significantly influence the biological activity of this compound. Certain substitutions enhanced potency against target enzymes while maintaining favorable pharmacokinetic properties .
Data Tables
Properties
IUPAC Name |
N-cyclopropyl-4-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10-6-4-9(5-7-10)11-8-2-3-8/h4-8,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUMZISNUKSWNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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